molecular formula C19H20ClN5O2 B4790646 N-2,1,3-benzoxadiazol-4-yl-2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide

N-2,1,3-benzoxadiazol-4-yl-2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide

Cat. No.: B4790646
M. Wt: 385.8 g/mol
InChI Key: JCBRAXWHENVNKX-UHFFFAOYSA-N
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Description

N-2,1,3-benzoxadiazol-4-yl-2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as BZP or benzoxadiazole piperazine and is a derivative of benzodiazepine.

Mechanism of Action

The mechanism of action of BZP is not fully understood, but it is believed to act on the central nervous system by binding to certain receptors. BZP has been found to bind to the dopamine, serotonin, and norepinephrine receptors, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
BZP has been found to have various biochemical and physiological effects. In animal studies, BZP has been found to increase dopamine and serotonin levels in the brain, which can lead to changes in behavior and mood. BZP has also been found to have analgesic effects by inhibiting the activity of certain enzymes involved in pain perception.

Advantages and Limitations for Lab Experiments

BZP has several advantages for lab experiments, including its fluorescent properties, which make it useful as a probe for the detection of metal ions. However, BZP has some limitations, including its potential toxicity and the need for careful handling due to its reactive nature.

Future Directions

There are several future directions for the study of BZP. One direction is the development of new synthetic methods for the production of BZP and its derivatives. Another direction is the investigation of BZP's potential as a therapeutic agent for the treatment of various diseases. Additionally, the use of BZP as a fluorescent probe for the detection of metal ions could be further explored in material science and environmental monitoring applications.
Conclusion:
In conclusion, N-2,1,3-benzoxadiazol-4-yl-2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide, or BZP, is a chemical compound that has been extensively studied for its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BZP have been discussed in this paper. Further research on BZP could lead to the development of new therapeutic agents and materials with useful properties.

Scientific Research Applications

BZP has been widely studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, BZP has been found to exhibit antitumor, antipsychotic, and analgesic properties. In agriculture, BZP has been used as a pesticide due to its ability to inhibit the growth of certain pests. In material science, BZP has been used as a fluorescent probe for the detection of metal ions.

Properties

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O2/c20-15-4-1-3-14(11-15)12-24-7-9-25(10-8-24)13-18(26)21-16-5-2-6-17-19(16)23-27-22-17/h1-6,11H,7-10,12-13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBRAXWHENVNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)CC(=O)NC3=CC=CC4=NON=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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